

Experimental procedure for the preparation of "Methyl 2-oxoindoline-6-carboxylate"

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Compound of Interest

Compound Name: Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492

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Application Note: Synthesis of Methyl 2-oxoindoline-6-carboxylate

Abstract

This document provides a detailed experimental protocol for the synthesis of **Methyl 2-oxoindoline-6-carboxylate**, a key intermediate in the preparation of various pharmaceutical compounds, including the triple angiokinase inhibitor Nintedanib (BIBF 1120).^{[1][2]} The described procedure involves the reductive cyclization of a substituted nitrobenzoate derivative. This application note is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

Methyl 2-oxoindoline-6-carboxylate is a crucial building block in organic synthesis. Its indolinone core is a prevalent scaffold in many biologically active molecules. The procedure detailed herein describes a high-yield synthesis suitable for laboratory-scale preparation.

Experimental Protocol

This protocol is based on the reductive cyclization of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.

Materials:

- Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
- Concentrated Acetic Acid
- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen Gas (H₂)
- Tert-butyl methyl ether

Equipment:

- Hydrogenation apparatus
- Reaction flask
- Filtration apparatus (e.g., Buchner funnel)
- Rotary evaporator
- Vacuum oven

Procedure:

- Reaction Setup: In a suitable reaction flask, dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[1]
- Catalyst Addition: To this solution, carefully add 5.0 g of 10% palladium on carbon catalyst.[1]
- Hydrogenation: The reaction mixture is then subjected to hydrogenation in a hydrogen atmosphere.[1] The reaction is maintained at a temperature of 50 °C and a hydrogen pressure of 50 psi for 2.5 hours.[1]
- Work-up:
 - Upon completion of the reaction, the catalyst is removed by filtration.[1]

- The filtrate is concentrated to dryness using a rotary evaporator.[1]
- The resulting residue is dissolved in 150 mL of tert-butyl methyl ether.[1]
- The solution is filtered again to remove any remaining insolubilities.[1]
- Product Isolation: The filtrate is dried under vacuum at 100 °C to yield the final product, **Methyl 2-oxoindoline-6-carboxylate**.[1]

Data Presentation

Parameter	Value	Reference
Starting Material	Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate	[1]
Product	Methyl 2-oxoindoline-6-carboxylate	[1]
Yield	28.6 g (98% of theoretical)	[1]
Melting Point	208-211 °C	[1]
TLC Rf Value	0.4 (Dichloromethane/Methanol = 10:1 on silica gel)	[1]

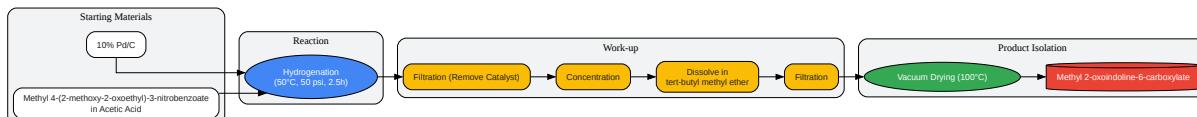
Characterization Data

The product can be further characterized by standard analytical techniques:

- ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.[3]
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]
- Infrared Spectroscopy (IR): To identify functional groups.[3]

Visualizations

Experimental Workflow Diagram:

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Caption: Synthetic workflow for **Methyl 2-oxoindoline-6-carboxylate**.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Conduct the hydrogenation reaction in a well-ventilated fume hood and behind a blast shield.
- Palladium on carbon is flammable and should be handled with care, especially when dry.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of **Methyl 2-oxoindoline-6-carboxylate**. This procedure is straightforward and can be readily implemented in a standard organic chemistry laboratory. The high purity and yield of the product make this method suitable for producing this key intermediate for further synthetic applications.

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